molecular formula C9H14N4O2 B582403 tert-Butyl (6-aminopyrimidin-4-yl)carbamate CAS No. 1330532-98-3

tert-Butyl (6-aminopyrimidin-4-yl)carbamate

Cat. No.: B582403
CAS No.: 1330532-98-3
M. Wt: 210.237
InChI Key: PKHIIDRUXBVFCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (6-aminopyrimidin-4-yl)carbamate can be synthesized through a multi-step process involving the protection of the amine group. One common method involves the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group of 6-aminopyrimidine . The reaction typically occurs in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, with the reaction being carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The industrial production also emphasizes the importance of purity and consistency, often requiring additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-aminopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.

    Triethylamine (TEA): Used as a base in the protection reaction.

    Dichloromethane (DCM): Common solvent for the reactions.

Major Products Formed

    Free Amine: Formed after deprotection of the tert-butyl group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl (6-aminopyrimidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-aminopyrimidin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protected amine can then be selectively deprotected under specific conditions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (6-aminopyrimidin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Biological Activity

Overview

Tert-butyl (6-aminopyrimidin-4-yl)carbamate is an organic compound with significant potential in medicinal chemistry due to its biological activity. It is characterized by a pyrimidine ring substituted with an amino group and a tert-butyl carbamate moiety. This compound has garnered interest for its applications in drug development, particularly as an enzyme inhibitor and receptor ligand.

  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 228.26 g/mol
  • Structure : The compound features a pyrimidine ring at the 4-position, an amino group at the 6-position, and a tert-butyl carbamate functional group.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and covalent interactions. The amino group can engage in hydrogen bonding with biological macromolecules, while the carbamate group may participate in covalent bonding, influencing enzyme activity or receptor function.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:

  • Bruton's Tyrosine Kinase (Btk) : This compound has shown potential in selectively inhibiting Btk, which is implicated in autoimmune diseases and certain cancers . The inhibition of Btk can lead to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus.

Antiparasitic Activity

In studies involving derivatives of carbamate compounds, it was noted that modifications could enhance activity against Trypanosoma brucei, the causative agent of sleeping sickness. This highlights the relevance of structural variations in optimizing biological efficacy .

Case Studies

  • Inhibition Studies : A series of experiments demonstrated that pyrimidine derivatives, including this compound analogs, effectively inhibited Btk activity in vitro. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrimidine ring significantly affected inhibitory potency.
  • Antiparasitic Activity : A study reported that certain carbamate derivatives showed promising results against T. brucei, with modifications leading to enhanced solubility and bioavailability while maintaining or improving potency .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

CompoundTargetActivity LevelNotes
This compoundBruton's Tyrosine KinaseModerateSelective inhibition observed
Tert-butyl carbamate derivativesTrypanosoma bruceiHighEnhanced potency with structural modifications
Related flavivirus inhibitorsFlavivirus proteinsBroad-spectrumPotential antiviral applications

Properties

IUPAC Name

tert-butyl N-(6-aminopyrimidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHIIDRUXBVFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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